3-chloro-N-(5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide
Overview
Description
3-chloro-N-(5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide is a complex organic compound that features a quinazoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of a thienyl group and a benzamide moiety contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the quinazoline core, which can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones. . The final step involves the chlorination of the benzamide moiety using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazoline core can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
3-chloro-N-(5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-chloro-N-(5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The presence of the thienyl group and the quinazoline core is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with similar core structures but different substituents.
Thienyl Benzamides: Compounds with a thienyl group attached to a benzamide moiety.
Uniqueness
3-chloro-N-(5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-chloro-N-(5-oxo-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S/c20-13-4-1-3-11(7-13)18(25)23-19-21-10-14-15(22-19)8-12(9-16(14)24)17-5-2-6-26-17/h1-7,10,12H,8-9H2,(H,21,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXNBWBUSTXUMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC(=CC=C3)Cl)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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